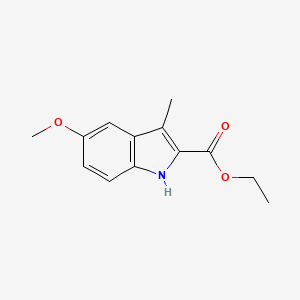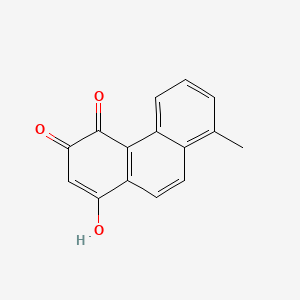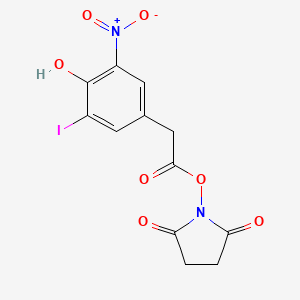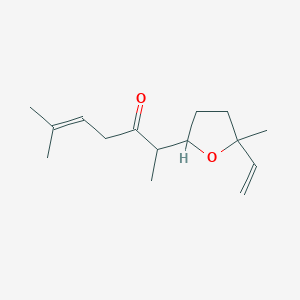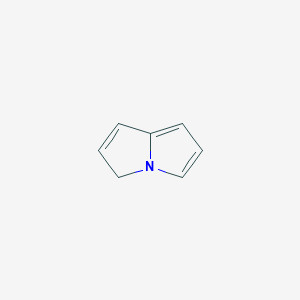![molecular formula C10H8N4O B1200173 3-amino-5H-pyrimido[5,4-b]indol-4-one CAS No. 110963-32-1](/img/structure/B1200173.png)
3-amino-5H-pyrimido[5,4-b]indol-4-one
Übersicht
Beschreibung
3-amino-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the pyrimido-indole family. It has a molecular formula of C10H8N4O and a molecular weight of 200.197 g/mol . This compound is characterized by its fused ring structure, which includes both pyrimidine and indole moieties. It has been studied for its potential biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5H-pyrimido[5,4-b]indol-4-one typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can undergo alkylation at two nitrogen atoms. The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom .
Industrial Production Methods
. This green protocol is advantageous for its simplicity and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Isocyanates: Used in the formation of pyrimido-indole diones.
Isothiocyanates: Used to form thioxo-dihydro-pyrimido-indolones.
Cyanamides: React to form various substituted pyrimido-indole derivatives.
Major Products
The major products formed from these reactions include 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, and N-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-HIV-1 properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylates: Used in the synthesis of pyrimido-indole derivatives.
4-(5H-pyrimido[5,4-b]indol-2-amino)benzamine derivatives: Evaluated for their antiproliferative activity.
Uniqueness
3-amino-5H-pyrimido[5,4-b]indol-4-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and indole moieties. This structural feature contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
3-amino-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPBOXGVIESSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355672 | |
| Record name | 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110963-32-1 | |
| Record name | 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main biological activity reported for 3-amino-5H-pyrimido[5,4-b]indol-4-one and its derivatives?
A1: Research indicates that this compound derivatives exhibit promising blood platelet antiaggregation activity. [, ] This suggests potential applications in developing novel antithrombotic agents.
Q2: What are the key starting materials and synthetic routes for obtaining this compound?
A2: The synthesis of this compound typically starts with ethyl 3-aminoindole-2-carboxylate. [] One reported route involves reacting this starting material to form a pyrimido[5,4-b]indole-2,4-dione intermediate (compound 5 in the cited study []), which is then further modified to yield the desired this compound (compound 10 in the cited study []). Alternatively, 3-aminoindole-2-carbohydrazide can be used as a starting material to synthesize the compound through a series of reactions involving the formation of arylidene hydrazones and treatment with nitrous acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


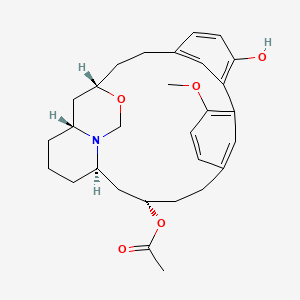
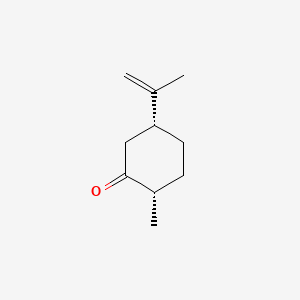
![1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)
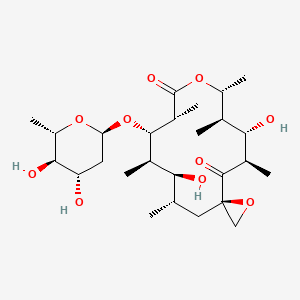
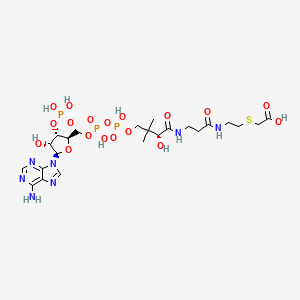
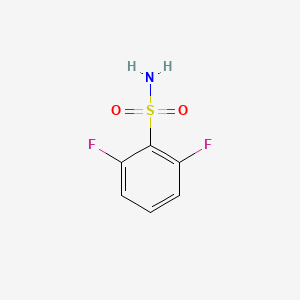
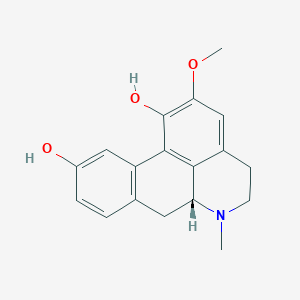
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)
